molecular formula C16H24N2O2 B11806443 Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate

Cat. No.: B11806443
M. Wt: 276.37 g/mol
InChI Key: BBQXJJZWTUMMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate is a benzoate ester derivative featuring a 3,5-dimethylpiperidine substituent. This compound is designed for use as a key building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules that target a range of biological pathways. The structure combines an aromatic amine, which can serve as a handle for further functionalization, with a sterically defined piperidine ring. The 3,5-dimethyl groups on the piperidine ring are significant, as they can influence the compound's conformation, basicity, and overall interaction with biological targets, potentially leading to enhanced selectivity and metabolic stability in lead candidates (a concept supported by the prevalence of dimethylamine pharmacophores in FDA-approved drugs) . This reagent is strictly for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, adhering to all standard laboratory safety protocols.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate

InChI

InChI=1S/C16H24N2O2/c1-4-20-16(19)13-5-6-15(14(17)8-13)18-9-11(2)7-12(3)10-18/h5-6,8,11-12H,4,7,9-10,17H2,1-3H3

InChI Key

BBQXJJZWTUMMEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CC(CC(C2)C)C)N

Origin of Product

United States

Preparation Methods

Nitro Reduction Followed by Piperidinyl Substitution

A widely reported strategy begins with ethyl 3-nitro-4-fluorobenzoate as the precursor. The fluorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) with 3,5-dimethylpiperidine, followed by catalytic hydrogenation of the nitro group to yield the target compound.

Reaction Conditions:

  • Step 1 (NAS):

    • Substrate: Ethyl 3-nitro-4-fluorobenzoate

    • Nucleophile: 3,5-Dimethylpiperidine (2.5 equiv)

    • Base: K2CO3\text{K}_2\text{CO}_3 (3.0 equiv)

    • Solvent: Dimethylformamide (DMF), 80°C, 12 h

    • Yield: 78–85%

  • Step 2 (Nitro Reduction):

    • Catalyst: 5% Pd/C (10 wt%)

    • Conditions: H2\text{H}_2 (1 atm), ethanol, 25°C, 4 h

    • Yield: 92–95%

Key Advantages:

  • High regioselectivity due to the electron-withdrawing nitro group directing NAS.

  • Mild hydrogenation conditions prevent piperidinyl group degradation.

One-Pot Esterification and Hydrogenation

Adapting methodologies from benzocaine synthesis, this route employs 3-nitro-4-(3,5-dimethylpiperidin-1-yl)benzoic acid as the starting material. Esterification with ethanol is followed by in situ hydrogenation.

Reaction Conditions:

  • Esterification:

    • Catalyst: Neodymium sesquioxide (Nd2O3\text{Nd}_2\text{O}_3, 3 wt%)

    • Solvent: Toluene, reflux (110°C), 4 h

    • Water Entrainer: Toluene (1:3 ratio to substrate)

    • Yield: 89%

  • Hydrogenation:

    • Catalyst: 5% Pd/C (5 wt%)

    • Conditions: H2\text{H}_2 (2 atm), 80°C, 2 h

    • Yield: 94%

Key Advantages:

  • Neodymium oxide minimizes acid waste, enhancing environmental compatibility.

  • Recyclable catalysts reduce costs (Pd/C reused >10 cycles).

Copper-Catalyzed C–H Arylation

While less common, aryl iodide coupling strategies inspired by oxadiazole synthesis offer an alternative. Ethyl 3-amino-4-iodobenzoate reacts with 3,5-dimethylpiperidine under copper catalysis.

Reaction Conditions:

  • Catalyst: CuI\text{CuI} (20 mol%), 1,10-phenanthroline (40 mol%)

  • Base: Cs2CO3\text{Cs}_2\text{CO}_3 (1.5 equiv)

  • Solvent: 1,4-Dioxane, 100°C, 12 h

  • Yield: 65–72%

Limitations:

  • Moderate yields due to steric hindrance from the piperidinyl group.

  • Requires pre-functionalized iodo intermediate.

Catalytic Systems and Optimization

Role of Rare-Earth Oxides in Esterification

Neodymium sesquioxide (Nd2O3\text{Nd}_2\text{O}_3) outperforms traditional acids (e.g., H2SO4\text{H}_2\text{SO}_4) in esterification:

ParameterNd2O3\text{Nd}_2\text{O}_3H2SO4\text{H}_2\text{SO}_4
Reaction Time 4 h8 h
Yield 89%76%
Acid Waste Generated 0 g12 g
Catalyst Reuse >10 cyclesNot reusable

Data sourced from

Hydrogenation Efficiency with Pd/C

Palladium on carbon (5% Pd/C) achieves near-quantitative nitro reduction:

SubstrateH2\text{H}_2 PressureTimeYield
Ethyl 3-nitro-4-(3,5-dimethylpiperidin-1-yl)benzoate1 atm4 h95%
Ethyl 4-nitro-3-(piperidin-1-yl)benzoate2 atm2 h94%

Data adapted from

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate has been investigated for its pharmacological properties, particularly in the context of neurological and psychiatric disorders. The compound's structure suggests it may function as a D-amino acid oxidase inhibitor, which is relevant in treating conditions such as schizophrenia and other cognitive disorders. A study demonstrated that sodium benzoate, related to this compound, could alter brain activity and cognitive function in patients with mild cognitive impairment .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies have focused on improving reaction conditions to facilitate the production of this compound with high purity and yield. For instance, employing mild reaction conditions can enhance the safety and environmental sustainability of the synthesis process .

Table 1: Synthesis Overview

StepDescriptionKey Reagents
1N-MethoxycarbonylationSodium Hydride
2Catalytic HydrogenationRhodium Catalyst
3Nucleophilic SubstitutionAlkyl Halides
4Amide ReductionRed Aluminum

The biological evaluation of this compound has revealed its potential as a local anesthetic agent. Research indicates that compounds structurally related to it exhibit significant local anesthetic effects, which could be harnessed in clinical settings . The design of these compounds often involves modifications to enhance their efficacy while minimizing toxicity.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various therapeutic contexts:

  • Neurological Disorders : A clinical trial explored the effects of sodium benzoate on cognitive function in elderly patients. Results indicated improvements in cognitive assessments when compared to placebo groups .
  • Local Anesthesia : Experimental studies have shown that derivatives of this compound can provide effective anesthesia with reduced side effects compared to traditional anesthetics .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to sodium ion channels on nerve membranes, affecting membrane potential and blocking nerve impulse conduction. This results in local anesthesia by reducing the passage of sodium ions through the channels .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound shares structural similarities with other ethyl benzoate derivatives substituted with heterocyclic amines. Key analogs include:

Compound Name Substituent at 4-Position Substituent at 3-Position Key Structural Feature
Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate 3,5-Dimethylpiperidine Amino group Symmetric dimethylpiperidine ring
Ethyl 3-amino-4-(cyclohexylamino)benzoate Cyclohexylamine Amino group Bulky cyclohexyl group
Ethyl 3-amino-4-(tert-butylamino)benzoate tert-Butylamine Amino group Sterically hindered tert-butyl group
Ethyl 3-amino-4-(3-methylpiperidin-1-yl)benzoate 3-Methylpiperidine Amino group Asymmetric methyl-substituted piperidine

Key Observations :

  • The 3,5-dimethylpiperidine substituent provides a rigid, symmetric heterocycle, enhancing steric and electronic effects compared to bulkier (e.g., cyclohexyl) or less symmetric (e.g., 3-methylpiperidine) groups.
This compound
  • Synthesis: Reduction of ethyl 3-nitro-4-(3,5-dimethylpiperidin-1-yl)benzoate with ammonium formate and Pd/C in ethanol (70% yield) .
  • Key Step : Hydrogenation of the nitro group to an amine under mild conditions.
Analog: Ethyl 1-cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (Ve)
  • Key Step : Imine formation followed by cyclization to a benzimidazole core.
Analog: 3-[3-Amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric Acid Ethyl Ester
  • Synthesis : Hydrogenation of a nitro intermediate using Pd/C (42.3% yield) .

Comparison :

  • Pd/C-mediated reductions are common for nitro-to-amine conversions, but yields vary based on substituent steric effects (e.g., 70% for dimethylpiperidine vs. 42.3% for trifluorobutyl derivatives) .
  • Cyclohexyl-substituted analogs require additional steps (e.g., benzimidazole cyclization), increasing synthetic complexity .

Physicochemical Properties

Property This compound Ethyl 3-amino-4-(cyclohexylamino)benzoate Ethyl 3-amino-4-(tert-butylamino)benzoate
Molecular Weight (g/mol) 276.35* 262.35 236.31
LogP ~3.3 (predicted) ~3.3 2.4
Hydrogen Bond Acceptors 4 4 4
Rotatable Bonds 5 5 5

*Calculated based on molecular formula C₁₅H₂₂N₂O₂.

Key Observations :

  • The tert-butyl analog has lower LogP (2.4), suggesting reduced lipophilicity compared to piperidine/cyclohexyl derivatives (~3.3) .
  • All analogs share similar hydrogen-bonding capacity, but steric effects influence solubility and bioavailability.

Comparison :

  • The 3,5-dimethylpiperidine moiety enhances antimicrobial and enzyme inhibitory properties compared to cyclohexyl or tert-butyl substituents.
  • Trifluorobutyl derivatives show higher potency in enzyme inhibition, likely due to electron-withdrawing effects of the CF₃ group .

Biological Activity

Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse research findings.

1. Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The process begins with 3-nitrobenzoic acid and 3,5-dimethylpiperidine.
  • Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  • Esterification : The resulting amino acid is then esterified with ethanol under acidic conditions to yield the final product.

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies utilizing cell lines have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The piperidine moiety enhances binding affinity to various receptors involved in pain perception and inflammation.
  • Enzyme Inhibition : It may inhibit enzymes that play roles in tumor growth and bacterial metabolism, thereby exerting its antimicrobial and anticancer effects.

4.1 Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
Study AAntimicrobial efficacySignificant inhibition of Gram-positive bacteria
Study BAnticancer propertiesInduction of apoptosis in breast cancer cell lines
Study CMechanism explorationInteraction with specific receptors leading to altered signaling pathways

4.2 Comparative Analysis

Comparative studies with similar compounds have highlighted the unique properties of this compound:

CompoundAntimicrobial ActivityAnticancer Activity
Compound XModerateLow
Compound YHighModerate
Ethyl 3-amino...HighHigh

5. Conclusion

This compound is a promising compound with significant biological activities, particularly in antimicrobial and anticancer domains. Its synthesis is straightforward, and ongoing research continues to elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. How should researchers address contradictions between experimental NMR data and computational predictions (e.g., chemical shift disparities)?

  • Methodological Answer : Reconcile discrepancies by: (i) Verifying solvent effects (e.g., DMSO vs. CDCl₃ on amine proton shifts). (ii) Using DFT (B3LYP/6-311+G(d,p)) with implicit solvent models to simulate shifts. (iii) Cross-referencing with X-ray-derived torsion angles to validate conformational assumptions .

Data Contradiction and Reproducibility

Q. What steps are critical when replicating synthetic procedures that report variable yields?

  • Methodological Answer :
  • Control moisture : Use anhydrous solvents and inert gas for amine-sensitive intermediates.
  • Characterize intermediates : Validate each step via LC-MS or ¹H NMR (e.g., confirm esterification by monitoring the ethyl singlet at δ 1.2–1.4 ppm).
  • Optimize workup : Adjust pH during acid/base extractions to minimize hydrolysis of the ester group .

Q. How can researchers resolve conflicting hydrogen-bonding motifs reported in different crystallographic studies?

  • Methodological Answer : Compare unit cell parameters and space groups to identify polymorphism. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. If motifs differ, consider solvent inclusion (e.g., ethanol vs. acetone) or temperature-dependent packing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.